Ferensimycin B, sodium salt
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Overview
Description
Ferensimycin B, sodium salt is a polyether antibiotic produced by the bacterium Streptomyces myxogenes. It exhibits activity against gram-positive bacteria and has weak activity against gram-negative bacteria, fungi, and coccidia . This compound is part of the lysocellin family of ionophores, which are known for their ability to transport ions across cell membranes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The total synthesis of ferensimycin B involves a convergent asymmetric synthesis approach. Chiral enolate bond constructions are used to establish seven of the sixteen stereocenters of the subunits that comprise the compound . The stereogenic centers are incorporated through internal asymmetric induction, while others are established using asymmetric epoxidation methodology. A vanadium-catalyzed internal epoxidation of a bis-homoallylic alcohol is employed to relay chirality from one stereocenter to another . The final step involves an aldol addition reaction to unite the fragments and provide synthetic ferensimycin B .
Industrial Production Methods
Ferensimycin B is isolated as its sodium salt from the fermentation broth of Streptomyces sp. No. 5057 . The fermentation process involves culturing the bacterium in a suitable medium, followed by extraction and purification using alumina or silica gel chromatography .
Chemical Reactions Analysis
Types of Reactions
Ferensimycin B undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s polyether structure allows it to participate in complexation reactions with metal ions, which is a characteristic feature of ionophores .
Common Reagents and Conditions
Common reagents used in the synthesis and modification of ferensimycin B include chiral enolates, vanadium catalysts, and bis-homoallylic alcohols . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired stereochemistry and yield .
Major Products
The major products formed from the reactions involving ferensimycin B include its various stereoisomers and derivatives, which retain the polyether antibiotic’s ionophoric properties .
Scientific Research Applications
Ferensimycin B has several scientific research applications:
Mechanism of Action
Ferensimycin B exerts its effects by forming complexes with metal ions and facilitating their transport across cell membranes . This ionophoric activity disrupts the ion balance within cells, leading to antimicrobial effects against susceptible organisms . The molecular targets include cell membrane ion channels and transporters, which are essential for maintaining cellular homeostasis .
Comparison with Similar Compounds
Ferensimycin B is closely related to other polyether antibiotics such as lysocellin and ferensimycin A . These compounds share similar structures and ionophoric properties but differ in their specific stereochemistry and ion selectivity . Ferensimycin B is unique in its specific arrangement of stereocenters, which contributes to its distinct ionophoric behavior and biological activity .
List of Similar Compounds
- Lysocellin
- Ferensimycin A
- X-14889A
- X-14889B
- X-14889C
- X-14889D
Properties
CAS No. |
135501-80-3 |
---|---|
Molecular Formula |
C35H61NaO10 |
Molecular Weight |
664.8 g/mol |
IUPAC Name |
sodium;(2S)-2-[(2R,3R,5S,6S)-6-[(2S,3S,4S,6R)-6-[(2S,3S,5S)-5-[(2R,3R,5R)-5-ethyl-2-hydroxy-5-[(1S)-1-hydroxypropyl]-3-methyloxolan-2-yl]-3,5-dimethyloxolan-2-yl]-3-hydroxy-4-methyl-5-oxooctan-2-yl]-2-hydroxy-3,5-dimethyloxan-2-yl]propanoate |
InChI |
InChI=1S/C35H62O10.Na/c1-12-25(30-19(5)16-32(11,43-30)35(42)21(7)17-33(14-3,45-35)26(36)13-2)28(38)22(8)27(37)23(9)29-18(4)15-20(6)34(41,44-29)24(10)31(39)40;/h18-27,29-30,36-37,41-42H,12-17H2,1-11H3,(H,39,40);/q;+1/p-1/t18-,19-,20+,21+,22-,23-,24+,25-,26-,27+,29-,30-,32-,33+,34+,35+;/m0./s1 |
InChI Key |
WRYFMRASCXUYAH-UMMVOMBSSA-M |
Isomeric SMILES |
CC[C@H]([C@@H]1[C@H](C[C@@](O1)(C)[C@]2([C@@H](C[C@](O2)(CC)[C@H](CC)O)C)O)C)C(=O)[C@@H](C)[C@H]([C@H](C)[C@@H]3[C@H](C[C@H]([C@@](O3)([C@H](C)C(=O)[O-])O)C)C)O.[Na+] |
Canonical SMILES |
CCC(C1C(CC(O1)(C)C2(C(CC(O2)(CC)C(CC)O)C)O)C)C(=O)C(C)C(C(C)C3C(CC(C(O3)(C(C)C(=O)[O-])O)C)C)O.[Na+] |
Origin of Product |
United States |
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